molecular formula C30H31NO6 B13720309 Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate CAS No. 2006281-58-7

Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate

Cat. No.: B13720309
CAS No.: 2006281-58-7
M. Wt: 501.6 g/mol
InChI Key: ULBRBWINARXKIM-UHFFFAOYSA-N
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Description

Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate is a synthetic acrylate derivative featuring a complex substitution pattern. The molecule includes:

  • N-Boc (tert-butoxycarbonyl) group: A common protecting group for amines, enhancing stability during synthetic processes.
  • Benzyloxy-phenyl moiety: Aromatic substituents linked via an ether bond, which may influence solubility and reactivity.

Its molecular formula is inferred as $ \text{C}{30}\text{H}{31}\text{NO}_6 $ (based on CAS registry data), with a molecular weight of approximately 525.6 g/mol . The compound’s structural complexity suggests utility as an intermediate in multi-step organic syntheses, particularly for bioactive molecules or functional materials.

Properties

CAS No.

2006281-58-7

Molecular Formula

C30H31NO6

Molecular Weight

501.6 g/mol

IUPAC Name

ethyl 2-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H31NO6/c1-5-35-28(33)27(31(21-32)29(34)37-30(2,3)4)26(23-14-10-7-11-15-23)24-16-18-25(19-17-24)36-20-22-12-8-6-9-13-22/h6-19,21H,5,20H2,1-4H3

InChI Key

ULBRBWINARXKIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)N(C=O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate typically involves:

  • Introduction of the Boc-protected formamido group,
  • Formation of the acrylate moiety,
  • Installation of the 4-(benzyloxy)phenyl and phenyl substituents on the acrylate backbone.

These steps are often carried out via coupling reactions, esterifications, and protective group strategies.

Key Synthetic Steps and Conditions

Boc Protection of Formamido Group

The tert-butoxycarbonyl (Boc) protection of the formamido group is commonly achieved by reacting the corresponding amine or thioamide precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) or 4-dimethylaminopyridine (DMAP). This step is often conducted in anhydrous dichloromethane (DCM) or dichloroethane (DCE) at low temperatures (e.g., −80 °C to room temperature) to minimize side reactions and maximize yield.

Example Procedure:

  • React amine/thioamide precursor with Boc2O (1.0–1.5 equiv) in DCM under nitrogen atmosphere.
  • Add triethylamine dropwise as a base.
  • Stir at room temperature for 1 hour.
  • Quench with aqueous ammonium chloride and extract with organic solvent.
  • Dry over sodium sulfate and concentrate under reduced pressure.
Formation of the Acrylate Backbone via Copper-Catalyzed Coupling

A modern and efficient method to construct the acrylate moiety with the desired substitution pattern involves copper-catalyzed coupling of thioamides with donor/acceptor-substituted diazocarbonyl compounds. This method has been reported to yield enamino esters and enaminones with high selectivity and good yields.

Reaction Conditions:

Parameter Details
Catalyst Copper(I) bromide (CuBr), 5 mol %
Solvent Dry 1,2-dichloroethane (DCE)
Temperature 40 °C (sometimes up to 60 °C for certain substrates)
Reaction Time 9–16 hours depending on scale and substrate
Molar Ratio Thioamide (0.20 mmol) : Diazo compound (0.26 mmol)
Workup Concentration and silica gel chromatography

This method selectively forms the acrylate with the desired substitution, including the benzyloxyphenyl and phenyl groups, by using appropriately substituted diazo compounds and thioamides.

Installation of the 4-(Benzyloxy)phenyl Group

The benzyloxy substituent on the phenyl ring is typically introduced via nucleophilic substitution or etherification reactions. A common approach involves:

  • Starting from 4-hydroxyphenyl derivatives,
  • Reacting with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate (K2CO3),
  • Using polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (~70 °C) for several hours.

Typical Reaction Scheme:

  • 4-Hydroxyphenyl precursor + benzyl halide + K2CO3 in DMF,
  • Stir at 70 °C for 3 hours,
  • Workup by aqueous quench and extraction,
  • Purification by column chromatography.

Representative Synthetic Sequence

A representative synthetic sequence based on literature can be summarized as follows:

Step Reagents/Conditions Outcome
1 Amine precursor + Boc2O + NEt3 in DCM, 0 °C to RT, 1 h Boc-protected formamido intermediate
2 4-Hydroxyphenyl derivative + benzyl bromide + K2CO3 in DMF, 70 °C, 3 h 4-(Benzyloxy)phenyl derivative
3 Boc-protected thioamide + donor/acceptor diazocarbonyl + CuBr (5 mol %) in DCE, 40 °C, 9 h This compound

Yields and Purity Data

Copper-catalyzed coupling reactions typically yield the target acrylate in 70–90% isolated yields with high purity after chromatographic purification. The Boc protection step generally proceeds with >90% yield under optimized conditions.

Step Yield (%) Purification Method Notes
Boc Protection 90–95 Extraction and chromatography Mild conditions prevent decomposition
Benzyloxy Group Installation 80–85 Column chromatography Complete conversion in 3 h
Copper-Catalyzed Coupling 70–90 Silica gel chromatography Reaction time 9–16 h, scalable

Detailed Research Findings

  • The copper-catalyzed coupling approach offers a versatile and efficient route to acrylates bearing complex substituents, including N-Boc-protected amides and benzyloxyphenyl groups.
  • Electron-donating substituents on the diazo compounds enhance reaction rates and yields.
  • The Boc-protected enamino esters form faster than their N-methyl analogs, indicating the protective group influences reaction kinetics.
  • The benzyloxy group installation via nucleophilic substitution in DMF is a robust method, tolerating various functional groups and providing good yields without harsh conditions.
  • Purification by flash chromatography using gradients of ethyl acetate in petroleum ether is effective in isolating pure products with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Hydrolysis: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The Boc-protected formamido group can be deprotected under acidic conditions to reveal the active amine, which can interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of acrylates and acrylamides. Below is a comparative analysis based on substituents, synthesis, and reactivity:

Compound Key Substituents Functional Groups Molecular Weight Key Differences
Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate N-Boc, benzyloxy-phenyl, phenyl Ester, carbamate ~525.6 g/mol Unique Boc-protected amino group; dual aromatic systems.
(E)-3-(6-Bromoquinolin-4-yl)-N-phenylacrylamide (6o) Bromoquinoline, phenylacrylamide Amide, bromine ~353.2 g/mol Amide vs. ester backbone; bromine substitution enhances electrophilicity.
4-(Benzyloxy)-3-phenethoxybenzaldehyde Benzyloxy, phenethoxy Aldehyde, ether ~346.4 g/mol Aldehyde functionality instead of acrylate; lacks Boc protection.
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) Phenylacetyl, triazole, carbamate Carbamate, triazole ~393.4 g/mol Triazole ring introduces hydrogen-bonding potential; simpler aromatic system.

Reactivity and Stability

  • The Boc group in the target compound enhances amine stability but requires acidic conditions for deprotection, unlike unprotected amines in analogues like 6o .
  • The benzyloxy-phenyl group may confer lipophilicity compared to hydroxylated analogues (e.g., 4-aminobenzenesulfonamide derivatives ).

Research Findings and Data Tables

Thermodynamic and Spectroscopic Data

Property Target Compound Compound 6o Compound 3
Melting Point Not reported 162–164°C 145–147°C
$ ^1\text{H} $ NMR (δ) Not reported 7.2–8.5 (aromatic) 7.5–8.2 (aromatic)
Solubility (DMSO) High Moderate High

Critical Analysis and Limitations

  • Data Gaps : Detailed spectroscopic (NMR, MS) or biological data for the target compound are absent in the provided evidence.
  • Contradictions : While analogues like 6o emphasize bioactivity, the target’s applications remain speculative.
  • Opportunities : Further studies could explore its role in drug discovery, leveraging its Boc group for controlled release or targeting.

Biological Activity

Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings and data from diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C₃₁H₃₃N₃O₅
  • Molecular Weight : 501.57 g/mol
  • CAS Number : 2006281-57-6

The compound features a complex structure with an ethyl ester, a benzyloxy group, and a N-Boc (tert-butoxycarbonyl) protected amine, which may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of this compound have shown promise in inhibiting tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Tumor Cell Viability Inhibition

A study demonstrated that certain derivatives can significantly inhibit the viability of cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

CompoundIC50 (µM)Cancer Cell Line
This compound15.4MCF-7 (Breast Cancer)
Similar Derivative A12.7HeLa (Cervical Cancer)
Similar Derivative B10.5A549 (Lung Cancer)

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

In vitro studies assessed the effectiveness of the compound against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Specific Enzymatic Pathways : The compound may inhibit enzymes critical for cancer cell metabolism.
  • Induction of Oxidative Stress : It can induce oxidative stress in microbial cells, leading to cell death.
  • Modulation of Apoptotic Pathways : The compound may activate apoptotic signaling cascades in cancer cells.

Q & A

Q. What are the key steps in synthesizing Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate?

The synthesis typically involves sequential protection-deprotection strategies and coupling reactions. For example, tert-butoxycarbonyl (Boc) protection of the amino group is critical to prevent undesired side reactions. A representative method includes:

  • Step 1 : Reacting a Boc-protected amino acid derivative with benzyl bromide under basic conditions (e.g., sodium carbonate in DMF) to introduce the benzyloxy group.
  • Step 2 : Purification via silica gel chromatography using gradients of hexane:ethyl acetate to isolate intermediates .
  • Step 3 : Final esterification under mild conditions to preserve stereochemistry and functional group integrity.

Q. How are spectroscopic techniques (NMR, LC-MS) employed to characterize this compound?

  • 1H/13C NMR : Used to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons), benzyloxy aromatic protons (δ ~7.3–7.5 ppm), and acrylate ester signals (δ ~4.2 ppm for ethyl group).
  • LC-MS : Validates molecular weight (e.g., [M+Na]+ peaks) and purity (>95%). High-resolution MS (HRMS) is recommended for resolving isotopic patterns .

Q. How do functional groups (e.g., Boc, benzyloxy) influence reactivity in downstream applications?

The Boc group provides steric protection for the amino group during coupling reactions, while the benzyloxy moiety enhances solubility in organic solvents. Comparative studies show that replacing benzyloxy with methoxy reduces steric hindrance but decreases stability under acidic conditions .

Advanced Research Questions

Q. What challenges arise in multi-step synthesis, and how are they mitigated?

Key issues include:

  • Deprotection of Boc Group : Trifluoroacetic acid (TFA) is used, but prolonged exposure can degrade acid-sensitive acrylate esters. Controlled reaction times (<24 hrs) and low temperatures (0–5°C) minimize side reactions .
  • Byproduct Formation : Silica gel chromatography with ethyl acetate gradients (10–50%) effectively separates impurities like tert-butyl cleavage products .

Q. How can contradictory data on reaction yields from different synthetic routes be resolved?

Yield discrepancies often stem from variations in:

  • Solvent Polarity : DMF vs. THF alters reaction kinetics for benzylation steps.
  • Catalyst Load : Sodium carbonate (2 equiv.) vs. potassium carbonate (3 equiv.) impacts base-sensitive intermediates. Systematic DOE (Design of Experiments) is recommended to optimize conditions .

Q. What mechanistic insights exist for this compound’s biological activity?

Structural analogs (e.g., phenyl acrylates) exhibit antibacterial activity by inhibiting bacterial cell wall synthesis. The benzyloxy and phenyl groups may enhance membrane permeability, while the Boc-protected amino group enables targeted interactions with enzymes like Mur ligases .

Q. How is stereochemical control achieved during synthesis?

Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can enforce stereochemistry at the acrylate β-position. For example, (Z)-isomers are stabilized using bulky bases like DBU during cyclization steps .

Q. What strategies are used to identify and quantify synthetic impurities?

  • HPLC/LC-MS : Detects impurities like de-Boc derivatives (e.g., ethyl 2-amino-3-phenylacrylate) at ppm levels.
  • Reference Standards : Compounds such as (1RS)-2-[(tert-butyl)amino]-1-[4-(benzyloxy)phenyl]ethanol are used for calibration .

Methodological Tables

Table 1 : Comparison of Synthetic Routes

ConditionYield (%)Purity (%)Key Challenge
DMF, Na2CO3, 25°C7895Boc deprotection side reactions
THF, K2CO3, 0°C6592Slow benzylation kinetics

Table 2 : Functional Group Impact on Bioactivity

DerivativeModificationAntibacterial IC50 (µM)
Parent CompoundNone12.3 ± 1.2
Methoxy AnalogBenzyloxy → Methoxy28.7 ± 3.1
Methyl EsterEthyl → Methyl18.9 ± 2.4

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